3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
“3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group, often using a halogenation reaction.
Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 2-hydroxy-3,5-diiodobenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties.
Anticancer Activity: Research is ongoing to explore the potential anticancer properties of these compounds.
Medicine
Drug Development: The compound is being investigated for its potential use in developing new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of “3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s biological activity is often attributed to its ability to form stable complexes with metal ions, which can interfere with essential biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Schiff Bases: Compounds with similar imine groups but different aromatic aldehydes.
Uniqueness
Substituent Effects: The presence of the 2-chlorophenyl and 2-hydroxy-3,5-diiodobenzylidene groups imparts unique chemical and biological properties to the compound.
Biological Activity: The specific combination of substituents may result in enhanced or unique biological activities compared to other similar compounds.
Properties
CAS No. |
478254-53-4 |
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Molecular Formula |
C15H9ClI2N4OS |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9ClI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+ |
InChI Key |
QUAPKDOROQSRFR-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)Cl |
Origin of Product |
United States |
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